![molecular formula C16H16N2O2S B250124 2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B250124.png)
2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide, also known as MPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. MPTB is a thioamide derivative of 2-methoxybenzamide and has been shown to exhibit antitumor activity in vitro and in vivo.
Mecanismo De Acción
2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide inhibits tubulin polymerization by binding to the colchicine site of tubulin, which leads to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis, as well as the inhibition of cancer stem cell growth.
Biochemical and Physiological Effects:
2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of cancer stem cells. Additionally, 2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide has been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide has several advantages for lab experiments, including its potent antitumor activity, its ability to inhibit cancer stem cell growth, and its ability to inhibit cancer cell migration and invasion. However, 2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity.
Direcciones Futuras
Future research on 2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide should focus on improving its solubility and reducing its toxicity. Additionally, further studies are needed to investigate the potential of 2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide as a therapeutic agent for cancer treatment. Finally, the development of 2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide derivatives with improved pharmacological properties may lead to the discovery of novel antitumor agents.
Métodos De Síntesis
The synthesis of 2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide involves the reaction of 2-methoxybenzoyl chloride with methyl phenyl carbamate in the presence of a base, followed by the addition of thioamide. The final product is obtained through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and melanoma. It has been suggested that 2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide exerts its antitumor effects through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Additionally, 2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide has been shown to inhibit the growth of cancer stem cells, which are believed to play a critical role in tumor initiation, progression, and recurrence.
Propiedades
Fórmula molecular |
C16H16N2O2S |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-methoxy-N-[methyl(phenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H16N2O2S/c1-18(12-8-4-3-5-9-12)16(21)17-15(19)13-10-6-7-11-14(13)20-2/h3-11H,1-2H3,(H,17,19,21) |
Clave InChI |
HOCVBYFWSGCKSX-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=CC=C2OC |
SMILES canónico |
CN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)
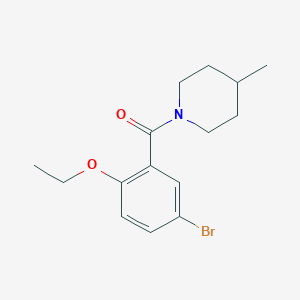
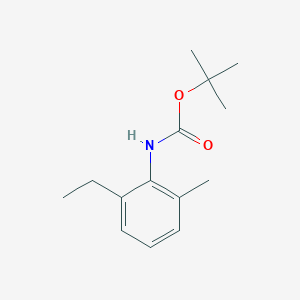
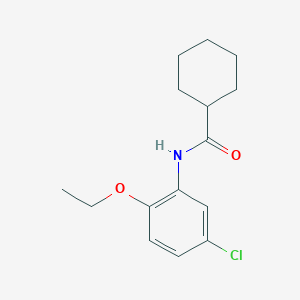
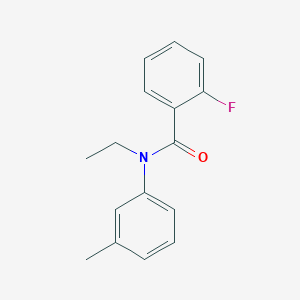
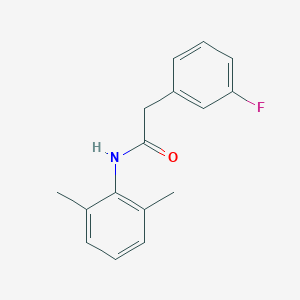
![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)
![4-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B250052.png)
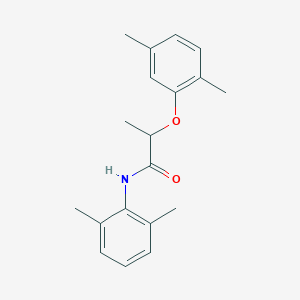
![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)
![4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B250066.png)